molecular formula C19H14N4O9 B3357350 2-[4-[Bis[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]phenoxy]acetic acid CAS No. 7253-21-6

2-[4-[Bis[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]phenoxy]acetic acid

Cat. No.: B3357350
CAS No.: 7253-21-6
M. Wt: 442.3 g/mol
InChI Key: PJANYUSOAUNHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[Bis[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]phenoxy]acetic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[Bis[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]phenoxy]acetic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of intermediate compounds, which are then further reacted to form the final product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to control reaction conditions precisely. The use of continuous flow reactors and automated systems can enhance efficiency and scalability, making the production process more cost-effective and consistent.

Chemical Reactions Analysis

Types of Reactions

2-[4-[Bis[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-[Bis[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]phenoxy]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-[Bis[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of acetic acid and phenoxy compounds, such as:

  • 2-[4-[Bis[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]phenoxy]propionic acid
  • 2-[4-[Bis[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]phenoxy]butyric acid

Uniqueness

What sets 2-[4-[Bis[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]phenoxy]acetic acid apart is its specific structure, which allows for unique interactions with biological molecules and distinct chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-[bis[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O9/c24-12-5-6-13(25)22(12)18(30)20-17(21-19(31)23-14(26)7-8-15(23)27)10-1-3-11(4-2-10)32-9-16(28)29/h1-8,17H,9H2,(H,20,30)(H,21,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJANYUSOAUNHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(NC(=O)N2C(=O)C=CC2=O)NC(=O)N3C(=O)C=CC3=O)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290573
Record name (4-{Bis[(2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]methyl}phenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7253-21-6
Record name NSC69584
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-{Bis[(2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]methyl}phenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-[Bis[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]phenoxy]acetic acid
Reactant of Route 2
2-[4-[Bis[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]phenoxy]acetic acid
Reactant of Route 3
2-[4-[Bis[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]phenoxy]acetic acid
Reactant of Route 4
2-[4-[Bis[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]phenoxy]acetic acid
Reactant of Route 5
2-[4-[Bis[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]phenoxy]acetic acid
Reactant of Route 6
2-[4-[Bis[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]phenoxy]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.